Sodium;2-(hexadecanoylamino)propanoate
Description
Sodium 2-(hexadecanoylamino)propanoate is a sodium salt of a fatty acid-derived compound characterized by a hexadecanoyl (C16) chain linked via an amide bond to a propanoate backbone. These ceramides exhibit roles in cell membrane integrity and signaling, suggesting similar biological relevance for the sodium salt form.
Properties
Molecular Formula |
C19H36NNaO3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
sodium;2-(hexadecanoylamino)propanoate |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23;/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23);/q;+1/p-1 |
InChI Key |
RACQAMODIYVRSM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(hexadecanoylamino)propanoate typically involves the reaction of hexadecanoic acid (palmitic acid) with 2-amino propanoic acid (alanine) in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amino group of 2-amino propanoic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product. The reaction is typically carried out at elevated temperatures and under controlled pH conditions to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Sodium;2-(hexadecanoylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium;2-(hexadecanoylamino)propanoate is used as a surfactant in various chemical processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: In biological research, this compound is used to study membrane dynamics and protein-lipid interactions. Its long-chain fatty acid moiety allows it to integrate into lipid bilayers, making it a valuable tool for investigating cellular membranes.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form micelles and liposomes can be exploited to encapsulate and deliver hydrophobic drugs to specific target sites in the body.
Industry: In the industrial sector, this compound is used in the formulation of detergents and personal care products. Its surfactant properties help in the removal of dirt and oils from surfaces.
Mechanism of Action
The mechanism of action of Sodium;2-(hexadecanoylamino)propanoate involves its integration into lipid bilayers due to its amphiphilic nature. The long hydrophobic tail interacts with the lipid tails of the bilayer, while the hydrophilic head interacts with the aqueous environment. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound can also form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and facilitate their transport.
Comparison with Similar Compounds
Ceramides and Alkyl Glycerylethers
Ceramides 6–11 (e.g., (2S,3R,4E)-2-(hexadecanoylamino)-4-octadecene-1,3-diol (8)) share the 2-(hexadecanoylamino)propanoate backbone but differ in hydroxylation and alkyl chain unsaturation. For example:
Alkyl glycerylethers (e.g., 1-O-palmityl glycerin ether (12 )) lack the amide linkage but share long alkyl chains. These compounds exhibit distinct NMR profiles (absence of δ173.0–175.0 carbonyl signals) and biological roles, such as batiolum (13 ) being used to increase leukocyte levels .
Sodium Salts of Carboxylic Acid Derivatives
- Sodium 2-ethylhexanoate (C₈H₁₅NaO₂): A branched-chain sodium carboxylate with a shorter alkyl chain (C8 vs. C16). Its lower molecular weight (166.19 g/mol) and density (1.07 g/cm³ at 20°C) suggest higher water solubility compared to the C16 analog .
- Flucarbazone sodium salt (C₁₂H₁₀F₃N₄O₆S·Na): A herbicidal sodium propanoate derivative with a trifluoromethylpyridinyl group. Its complex aromatic substituents confer specificity as a sulfonylurea herbicide, contrasting with the lipidic hexadecanoylamino group in the target compound .
Amino Acid and Phosphate Derivatives
- Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate: Contains dual hexadecanoyl chains esterified to a glycerol-phosphate core. The phosphate group and ester linkages enhance hydrophilicity, unlike the amide bond in the target compound .
- Propyl (2S)-2-(1,1-dimethylpropoxy)-propanoate: A read-across analog for toxicity studies, highlighting how alkoxy substitutions alter metabolic stability compared to amino-linked derivatives .
Key Functional Group Comparisons
| Functional Group | Example Compound | Impact on Properties |
|---|---|---|
| Sodium carboxylate | Sodium 2-ethylhexanoate | High water solubility, surfactant behavior |
| Hexadecanoylamino | Ceramide 9 | Membrane integration, lipid signaling |
| Aromatic sulfonylurea | Flucarbazone sodium | Herbicidal activity, enzyme inhibition |
| Phosphate ester | Sodium (2R)-bis(hexadecanoyloxy)... | Enhanced polarity, cellular uptake efficiency |
Biological Activity
Sodium;2-(hexadecanoylamino)propanoate, also known as sodium hexadecanoyl propanoate, is a compound that exhibits significant biological activity due to its structural characteristics and interactions with various biological systems. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is a long-chain fatty acid derivative, which contributes to its unique biological activities. The compound consists of a hexadecanoyl (palmitic acid) moiety linked to a propanoate backbone, which enhances its amphiphilic nature. This structural feature allows it to interact with lipid membranes and proteins effectively.
Biological Activities
-
Antimicrobial Properties
The long-chain fatty acid component of this compound provides antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them useful in food preservation and pharmaceutical applications. -
Role in Lipid Metabolism
This compound is involved in lipid metabolism, affecting cellular processes such as membrane fluidity and signaling pathways. It has been shown to modulate the activity of enzymes involved in lipid synthesis and degradation, thus influencing overall metabolic health. -
Potential as a Therapeutic Agent
Studies suggest that this compound may have therapeutic potential in treating metabolic disorders due to its ability to influence lipid profiles and related metabolic pathways. Its role in inhibiting certain enzymes could provide insights into developing new treatments for conditions like obesity and diabetes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on secreted phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. Inhibitors based on similar fatty acid structures have shown promising results in reducing sPLA2 activity, suggesting that this compound may also exhibit similar effects .
- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting the function of membrane-bound proteins. This interaction can lead to changes in cell signaling pathways and permeability.
Research Findings and Case Studies
A comprehensive review of literature reveals various studies highlighting the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
